2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile
Overview
Description
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile is a chemical compound. It has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A . The molecule contains a total of 37 bonds, including 21 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 six-membered ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the L-callipeltose subunit of L-callipeltoside A has been synthesized in 10 steps and 13% overall yield from D-threonine . The key steps are a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .Molecular Structure Analysis
The molecular structure of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile consists of a spirocyclic system, which includes a five-membered dioxane ring and a six-membered cyclohexane ring . The molecule also contains a nitrile group attached to the spirocyclic system .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile have not been found, related compounds have been used in various chemical reactions. For example, the L-callipeltose subunit of L-callipeltoside A, which can be synthesized from a related compound, involves key steps such as a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .Scientific Research Applications
Synthesis and Utilization in Organic Chemistry
Bifunctional Synthetic Intermediate : 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the compound , is a bifunctional synthetic intermediate widely used in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).
Formation of Radical Cations : The radical cations of related compounds, like 6,6-diphenyl-1,4-dioxaspiro[4.5]decane, are reactive in photosensitized electron transfer irradiation, leading to products expected from intermediate 1,6-radical cations formed upon carbon-carbon bond cleavage (D. Arnold, L. J. Lamont, A. Perrott, 1991).
Palladium-Catalysed Aminocarbonylation : Systematic investigations revealed that compounds like 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be obtained in high yields via palladium-catalysed aminocarbonylation, demonstrating the compound's utility in complex organic synthesis (R. Farkas, Andea Petz, L. Kollár, 2015).
Flexible Synthesis of Enantiomerically Pure Compounds : An approach to enantiomerically pure 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, related to the compound in focus, uses enantiomerically pure homopropargylic alcohols, illustrating the compound's relevance in stereoselective synthesis (B. D. Schwartz, P. Hayes, W. Kitching, J. De Voss, 2005).
Applications in Analytical Chemistry and Material Science
Study of Radical Cations : The study of radical cations in compounds like 6-phenyl-1,4-dioxaspiro[4.5]decane aids in understanding mechanisms for carbon-carbon bond cleavage and cis-trans isomerization, crucial for analytical chemistry (D. Arnold, L. J. Lamont, A. Perrott, 1991).
Electrogenerated Base-Promoted Synthesis : The new preparation of compounds like 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile involves electrogenerated cyanomethyl base/anion obtained from acetonitrile, highlighting electrochemical methods in material synthesis (Kaouthar Hamrouni, T. Saied, Nariman El Abed, 2015).
Spiroacetals in Insects : Spiroacetals, including 1,6-dioxaspiro[4.5]decanes, play a role in insect secretions and pheromones, contributing to the understanding of natural product chemistry and potential applications in pest control (W. Francke, W. Kitching, 2001).
Synthesis of Spiroheterocyclic Compounds : Research has shown the ability to synthesize spiroheterocyclic compounds from reactions involving 1,4-dioxaspiro[4.5]decan-8-one, useful in developing novel materials with specific properties (Qinghua Meng, Huipeng Xu, Jing Xu, 2017).
properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h3H,1-2,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLFUWXBQNWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=CC#N)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627037 | |
Record name | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
CAS RN |
124499-35-0 | |
Record name | 2-(1,4-Dioxaspiro[4.5]dec-8-ylidene)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124499-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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